molecular formula C23H23BrO2P+ B11956121 (3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide

(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide

Cat. No.: B11956121
M. Wt: 442.3 g/mol
InChI Key: KSTXYAKHACCZSD-NWBUNABESA-N
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Description

(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H21BrO2P. It is a white solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with methyl bromoacetate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reactants used. In the Wittig reaction, the primary product is an alkene, while substitution reactions yield various substituted phosphonium salts .

Mechanism of Action

The mechanism of action of (3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide primarily involves its role as a ylide precursor in the Wittig reaction. The ylide formed from the phosphonium salt reacts with carbonyl compounds to form alkenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide is unique due to its methoxycarbonyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over reaction conditions .

Properties

Molecular Formula

C23H23BrO2P+

Molecular Weight

442.3 g/mol

IUPAC Name

[(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/b18-11+;

InChI Key

KSTXYAKHACCZSD-NWBUNABESA-N

Isomeric SMILES

COC(=O)/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Canonical SMILES

COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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